molecular formula C17H16N2O3S B2835579 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 895441-05-1

2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2835579
CAS RN: 895441-05-1
M. Wt: 328.39
InChI Key: RCCLMCMSVPECLH-UHFFFAOYSA-N
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Description

“2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide” is a novel benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of “2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide” was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide” were determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Synthesis and Characterization

A series of novel benzamide compounds, including 2,3-dimethoxy variants, were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds were characterized using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods, focusing on their antioxidant and antibacterial activities. Some compounds showed significant antioxidant activities, comparable to standards, and demonstrated effective metal chelate activity. Their antibacterial activity against various gram-positive and gram-negative bacteria was also highlighted, suggesting potential applications in researching different fields due to their biochemical properties (Yakan et al., 2020).

Antipsychotic Agents

Research on 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide derivatives explored their synthesis and antidopaminergic properties. These studies aimed at developing atypical antipsychotic agents, highlighting compounds with potent in vitro and in vivo activities. The focus was on their affinity for dopamine D-2 receptors and the ability to inhibit apomorphine-induced behaviors, indicating potential for low extrapyramidal side effects at effective doses (Högberg et al., 1990).

Corrosion Inhibition

Two benzothiazole derivatives were synthesized to study their effect on steel corrosion inhibition in 1 M HCl solution. These inhibitors demonstrated high stability and inhibition efficiencies, suggesting their potential for protecting steel against corrosion. The study integrated experimental and quantum chemical methods to correlate theoretical and experimental results, presenting a comprehensive analysis of their corrosion inhibition mechanism (Hu et al., 2016).

Anticancer Activity

Benzothiazole derivatives, including those related to 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, were investigated for their in-vitro anticancer activity. Novel heterocycles were synthesized and screened against 60 human cancer cell lines, with several compounds exhibiting significant activity. This underscores the potential of such compounds in cancer research and therapy development (Waghmare et al., 2013).

Future Directions

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-7-8-12-14(9-10)23-17(18-12)19-16(20)11-5-4-6-13(21-2)15(11)22-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCLMCMSVPECLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

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